molecular formula C10H12O4 B131907 Hydroxytyrosol Acetate CAS No. 69039-02-7

Hydroxytyrosol Acetate

Cat. No.: B131907
CAS No.: 69039-02-7
M. Wt: 196.20 g/mol
InChI Key: FGJGLFPNIZXRLV-UHFFFAOYSA-N
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Description

Hydroxytyrosol acetate is a phenolic compound derived from hydroxytyrosol, which is found in high concentrations in the olive plant, particularly in its leaves and fruits. This compound is known for its potent antioxidant properties and is a key component of the Mediterranean diet, contributing to its health benefits . This compound is an ester formed by the acetylation of hydroxytyrosol, which enhances its lipophilicity and stability .

Mechanism of Action

Target of Action

Hydroxytyrosol Acetate (HT-AC) is a natural polyphenolic compound found in olive oil. It primarily targets the HDAC11 protein . HDAC11 is involved in the regulation of inflammation and cell death, particularly in the context of cardiovascular diseases .

Mode of Action

HT-AC interacts with its target, HDAC11, by down-regulating its expression . This interaction results in the inhibition of a form of programmed inflammatory cell death known as pyroptosis . Pyroptosis is suggested to be involved in the process of atherosclerosis . HT-AC also exhibits anti-inflammatory effects .

Biochemical Pathways

HT-AC affects the HDAC11 signaling pathway . By down-regulating HDAC11, HT-AC inhibits pyroptosis, thereby exerting an anti-inflammatory effect . In nature, HT originates during the hydrolysis of the secoiridoid compound oleuropein during the ripening, storage, and processing of olives .

Pharmacokinetics

The pharmacokinetics of HT-AC are influenced by the food matrix in which it is incorporated . The oily nature of the matrix, such as in extra virgin olive oil, can enhance the bioavailability of HT-AC . HT-AC is rapidly absorbed, with maximum plasma concentrations reached within 30 minutes of oral intake .

Result of Action

The primary result of HT-AC’s action is the prevention of vascular endothelial pyroptosis through the down-regulation of the HDAC11 related signaling pathway in atherosclerosis . This leads to the alleviation of atherosclerotic lesions and the inhibition of inflammation . HT-AC also has the potential to counteract oxidative stress, inflammation, vascular aging, and arterial stiffness .

Action Environment

The action of HT-AC is influenced by the environment in which it is incorporated. The food matrix, particularly if it is oily in nature, can significantly impact the absorption and bioavailability of HT-AC . For instance, extra virgin olive oil has been identified as the best matrix for HT-AC .

Biochemical Analysis

Biochemical Properties

Hydroxytyrosol acetate plays a significant role in biochemical reactions due to its antioxidant and anti-inflammatory properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of lipogenic enzymes such as fatty acid synthase and farnesyl diphosphate synthase in human hepatoma cells . Additionally, it interacts with histone deacetylase 11 (HDAC11), leading to the inhibition of vascular endothelial cell pyroptosis . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and lipid metabolism.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In vascular endothelial cells, it inhibits pyroptosis by down-regulating HDAC11 expression, thereby reducing the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 . In human dermal fibroblasts, this compound has been shown to decrease the activity of senescence-associated β-galactosidase and reduce the expression of matrix metallopeptidases, indicating its potential in anti-aging and anti-inflammatory applications . These effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It exerts its effects by binding to and inhibiting HDAC11, which plays a crucial role in regulating inflammatory responses in vascular endothelial cells . Additionally, this compound activates the nuclear factor E2-related factor 2 (Nrf2) pathway, leading to the upregulation of phase II antioxidant enzymes . This activation helps maintain redox homeostasis and protect cells from oxidative stress. Furthermore, this compound has been shown to modulate the PI3K/Akt signaling pathway, contributing to its antioxidative and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable and retains its antioxidant properties over extended periods . Its bioavailability and pharmacokinetics can be influenced by the food matrix in which it is incorporated . Long-term studies have demonstrated that this compound can maintain its anti-inflammatory and antioxidative effects, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat model of Parkinson’s disease, this compound demonstrated significant antioxidant effects at a dose of 1.5 mg/kg, reducing oxidative stress and preserving striatal dopamine levels . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications. Additionally, this compound has been shown to dose-dependently decrease fat droplet size and number in adipose tissue, indicating its potential in metabolic regulation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized into hydroxytyrosol and other derivatives, which are then further processed by phase II enzymes . The compound interacts with enzymes such as tyrosol/tyramine hydroxylase, which plays a role in its biosynthesis . Additionally, this compound activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and contributing to its protective effects against oxidative stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed and metabolized in the gastrointestinal tract, with its bioavailability influenced by the food matrix . Once absorbed, this compound is distributed to different tissues, including the brain, where it can exert its neuroprotective effects . The compound’s transport and distribution are also facilitated by binding proteins and transporters, which help maintain its stability and bioavailability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the mitochondria, where it helps maintain mitochondrial function and protect against oxidative stress . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its therapeutic potential . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its protective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxytyrosol acetate can be synthesized through a three-step process starting from catechol. The first step involves the hydroxylation of catechol to form 3,4-dihydroxyphenylacetic acid. This intermediate is then esterified with acetic anhydride under basic conditions to yield this compound . Another method involves the direct acetylation of hydroxytyrosol using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches due to their sustainability and efficiency. Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are genetically engineered to produce hydroxytyrosol, which is then acetylated to form this compound . This method offers high yields and is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Hydroxytyrosol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Hydroxytyrosol acetate is often compared with other phenolic compounds such as:

Hydroxytyrosol acetate stands out due to its enhanced stability and lipophilicity, which make it more effective in certain applications, particularly in the formulation of lipophilic products .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(11)14-5-4-8-2-3-9(12)10(13)6-8/h2-3,6,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJGLFPNIZXRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219108
Record name Hydroxytyrosol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69039-02-7
Record name Hydroxytyrosol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069039027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxytyrosol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYTYROSOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CYK1K4VJ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does hydroxytyrosol acetate exert its anti-inflammatory effects?

A1: Research suggests HT-AC combats inflammation through multiple pathways. In a study using human umbilical vein endothelial cells (HUVECs), HT-AC was found to inhibit the TNF-α signaling pathway, a key player in inflammation []. Additionally, it suppressed the activation of NF-κB, MAPKs, and the JAK-STAT pathway in a murine model of collagen-induced arthritis []. These pathways are implicated in the production of pro-inflammatory cytokines, suggesting HT-AC's ability to dampen the inflammatory cascade.

Q2: What is the role of HDAC11 in the protective effects of HT-AC against atherosclerosis?

A2: HT-AC has shown promise in mitigating atherosclerosis by inhibiting vascular endothelial cell pyroptosis, a form of programmed cell death linked to inflammation. Studies suggest HT-AC achieves this by downregulating HDAC11, a histone deacetylase []. Molecular docking and drug affinity responsive target stability (DARTS) studies further support the interaction between HT-AC and HDAC11, suggesting HDAC11 as a potential target for HT-AC's beneficial effects [].

Q3: Can this compound protect red blood cells from oxidative damage?

A3: Yes, research indicates that HT-AC, along with other hydroxytyrosol metabolites, can protect red blood cells from oxidative damage caused by free radicals [, ]. Notably, the presence of a free phenolic hydroxyl group was found to be crucial for this protective effect []. This finding underscores the importance of specific structural features in dictating HT-AC's antioxidant activity.

Q4: Does this compound impact amyloid-β peptide aggregation?

A4: In vitro studies demonstrate that HT-AC, at a concentration of 0.62 mM, can completely inhibit amyloid-β peptide aggregation, a hallmark of Alzheimer's disease []. This finding, supported by in vivo studies using a Caenorhabditis elegans model, highlights the potential of HT-AC as a neuroprotective agent [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol.

Q6: Does the position of the hydroxyl group on the aromatic ring influence the antioxidant activity of hydroxytyrosol derivatives?

A7: Quantum chemical calculations suggest that hydroxytyrosol derivatives with a hydroxyl group at position four of the aromatic ring exhibit superior antioxidant properties compared to other substitutions []. This computational analysis provides valuable insights into the structure-activity relationship of HT-AC and guides the design of novel antioxidants with enhanced efficacy.

Q7: How does the distribution of this compound within an emulsion affect its antioxidant efficiency?

A8: Studies using model food emulsions revealed that HT-AC, being both oil and water-soluble, exhibits a higher presence at the interfacial region compared to the oil-insoluble hydroxytyrosol []. This strategic distribution contributes to HT-AC's superior antioxidant activity in preserving oil quality, as demonstrated by accelerated oxidation tests [].

Q8: Is this compound stable during olive oil processing and storage?

A9: Research suggests that HT-AC levels remain relatively stable during olive oil processing and storage. For example, HT-AC was identified as one of the main phenolic compounds in olive oils from different cultivars grown in the Italian province of Reggio Calabria [].

Q9: What analytical techniques are commonly used to identify and quantify this compound in olive oil and biological samples?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV, fluorescence, and mass spectrometry, are frequently employed to analyze HT-AC in olive oil [, ]. These techniques allow for the separation, identification, and quantification of HT-AC and other phenolic compounds present in complex mixtures.

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